Ethyl 8-(6-chloropyridin-3-YL)-8-oxooctanoate

Description

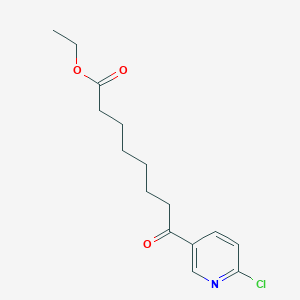

Ethyl 8-(6-chloropyridin-3-YL)-8-oxooctanoate (CAS: 890100-72-8) is a chloropyridine-containing ester with the molecular formula C₁₅H₂₀ClNO₃ and a molecular weight of 297.78 g/mol . The compound features a pyridine ring substituted with a chlorine atom at the 6-position and a ketone-linked octanoate ethyl ester at the 3-position. This structure confers unique electronic and steric properties, making it relevant in synthetic chemistry, particularly as an intermediate in agrochemical and pharmaceutical applications. Its synthesis typically involves Claisen-type condensations or coupling reactions, as seen in analogous pyridine derivatives .

Propriétés

IUPAC Name |

ethyl 8-(6-chloropyridin-3-yl)-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO3/c1-2-20-15(19)8-6-4-3-5-7-13(18)12-9-10-14(16)17-11-12/h9-11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFJQZWOCSSZHSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641803 | |

| Record name | Ethyl 8-(6-chloropyridin-3-yl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890100-72-8 | |

| Record name | Ethyl 8-(6-chloropyridin-3-yl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-(6-chloropyridin-3-YL)-8-oxooctanoate typically involves multi-step organic reactions. One common method involves the reaction of 6-chloropyridine-3-carboxylic acid with ethyl 8-oxooctanoate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 8-(6-chloropyridin-3-YL)-8-oxooctanoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of substituted pyridine derivatives.

Applications De Recherche Scientifique

Ethyl 8-(6-chloropyridin-3-YL)-8-oxooctanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives may exhibit biological activity, making it useful in the study of biochemical pathways and drug development.

Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of Ethyl 8-(6-chloropyridin-3-YL)-8-oxooctanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Positional Isomers: Ethyl 8-(2-chloro-3-pyridyl)-8-oxooctanoate

A positional isomer of the target compound, Ethyl 8-(2-chloro-3-pyridyl)-8-oxooctanoate (CAS: 890100-61-5), shares the same molecular formula and weight but differs in the chlorine substituent position (2-chloro vs. 6-chloro on the pyridine ring) . Key differences include:

- Synthetic Pathways : Synthesis of this isomer may require modified reaction conditions to control regioselectivity during pyridine functionalization.

Table 1: Comparison of Positional Isomers

| Property | Ethyl 8-(6-chloropyridin-3-YL)-8-oxooctanoate | Ethyl 8-(2-chloro-3-pyridyl)-8-oxooctanoate |

|---|---|---|

| CAS Number | 890100-72-8 | 890100-61-5 |

| Chlorine Position | 6-position | 2-position |

| MDL Number | MFCD02260489 | MFCD02260484 |

Chlorophenyl vs. Chloropyridinyl Derivatives

Ethyl 8-(3-chlorophenyl)-8-oxooctanoate (CAS: 898752-20-0) replaces the pyridine ring with a chlorophenyl group, resulting in the molecular formula C₁₆H₂₁ClO₃ (MW: 296.79 g/mol) . Key distinctions include:

- Aromatic System : The absence of the pyridine nitrogen reduces polarity and alters hydrogen-bonding capabilities.

- Biological Activity: Chlorophenyl derivatives are often less bioactive in pesticidal applications compared to chloropyridinyl analogs, which are prevalent in neonicotinoid insecticides .

Table 2: Chlorophenyl vs. Chloropyridinyl Derivatives

| Property | This compound | Ethyl 8-(3-chlorophenyl)-8-oxooctanoate |

|---|---|---|

| Aromatic Core | Pyridine | Benzene |

| Molecular Formula | C₁₅H₂₀ClNO₃ | C₁₆H₂₁ClO₃ |

| Bioactivity Relevance | Agrochemical intermediates (e.g., neonicotinoids) | Less specific pesticidal use |

Substituent-Modified Analogs: Methoxy and Cyano Groups

Ethyl 8-(4-chloro-2-methoxyphenyl)-8-oxooctanoate (CAS: 951886-65-0, MW: 326.82 g/mol) introduces a methoxy group adjacent to the chlorine atom . This modification:

- Alters Solubility : The polar methoxy group may improve aqueous solubility compared to the parent compound.

Precursor Compounds: Ethyl 8-oxooctanoate

Differences include:

- Reactivity : The absence of the aromatic system simplifies reactivity, making it a versatile building block for ketone-containing esters.

- Applications : Primarily used in fatty acid derivatization rather than pesticidal applications.

Activité Biologique

Ethyl 8-(6-chloropyridin-3-YL)-8-oxooctanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a chlorinated pyridine ring and a keto group, contributing to its chemical reactivity and biological interactions. The presence of the chlorine atom is significant for enhancing the compound's binding affinity to various biological targets.

Biological Activities

1. Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. The chloropyridine moiety is known to interact with bacterial cell membranes, potentially disrupting their integrity, which may contribute to its effectiveness against various pathogens.

2. Anti-inflammatory Effects

Studies have suggested that this compound could possess anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines, which are crucial in the inflammatory response. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases .

3. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For instance, it may interact with enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which play roles in inflammation and pain pathways.

The biological activity of this compound can be attributed to its structural features:

- Hydrogen Bonding : The keto group can form hydrogen bonds with active sites on enzymes or receptors, modulating their activity.

- Chlorine Substitution : The chlorine atom enhances the compound's lipophilicity and binding affinity towards specific biological targets, facilitating stronger interactions with cellular components .

Case Studies

-

Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth, suggesting potential as an antibacterial agent . -

Anti-inflammatory Evaluation

In vitro studies demonstrated that the compound reduced levels of inflammatory markers in cultured cells exposed to inflammatory stimuli. This suggests a potential therapeutic role in managing inflammation-related conditions.

Comparative Analysis

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | High | Moderate | Yes |

| Ethyl 8-(3-chlorophenyl)-8-oxooctanoate | Moderate | Low | No |

| Ethyl 8-(2-chloro-3-pyridyl)-8-oxooctanoate | High | High | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.